molecular formula C25H20O5 B4051440 methyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]-2-phenylacetate

methyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]-2-phenylacetate

Cat. No.: B4051440
M. Wt: 400.4 g/mol
InChI Key: KWORWZXPOLTQEB-UHFFFAOYSA-N
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Description

Methyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]-2-phenylacetate is a complex organic compound belonging to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]-2-phenylacetate typically involves multi-step organic reactions. One common method starts with the preparation of 7-hydroxy-4-methylcoumarin, which is then reacted with ethyl chloroacetate in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). The intermediate product is then treated with hydrazine hydrate to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]-2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]-2-phenylacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]-2-phenylacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]-2-phenylacetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of chromen and phenylacetate moieties makes it a valuable compound for various applications in scientific research.

Properties

IUPAC Name

methyl 2-(7-methyl-2-oxo-4-phenylchromen-5-yl)oxy-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O5/c1-16-13-20-23(19(15-22(26)29-20)17-9-5-3-6-10-17)21(14-16)30-24(25(27)28-2)18-11-7-4-8-12-18/h3-15,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWORWZXPOLTQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OC(C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]-2-phenylacetate
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methyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]-2-phenylacetate
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methyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]-2-phenylacetate
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methyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]-2-phenylacetate
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methyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]-2-phenylacetate
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methyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]-2-phenylacetate

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